molecular formula C19H23N3OS2 B11612156 5,5-dimethyl-15-pentylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

5,5-dimethyl-15-pentylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B11612156
M. Wt: 373.5 g/mol
InChI Key: WCKUNBAJJIEAGP-UHFFFAOYSA-N
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Description

5,5-dimethyl-15-pentylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11,13,15-hexaene is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-15-pentylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene typically involves multi-step organic reactions. The initial steps often include the formation of the core tetracyclic structure through cyclization reactions. Subsequent steps involve the introduction of functional groups such as sulfanyl and oxa groups under controlled conditions. Common reagents used in these reactions include organolithium compounds, sulfur-containing reagents, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as chromatography and recrystallization are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-15-pentylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triaza groups, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl and oxa groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Chemistry

In chemistry, 5,5-dimethyl-15-pentylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11,13,15-hexaene is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its multiple functional groups enable interactions with various biological targets, making it a candidate for drug discovery and development. Studies have shown that derivatives of this compound can exhibit antimicrobial and anticancer activities.

Medicine

In medicine, 5,5-dimethyl-15-pentylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene and its derivatives are investigated for their therapeutic potential. The compound’s ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers. Additionally, it can serve as a precursor for the synthesis of specialty chemicals used in various industrial processes.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-15-pentylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the triaza groups can interact with nucleic acids, influencing gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5,5-dimethyl-15-pentylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene stands out due to its unique tetracyclic structure and the presence of multiple functional groups. These features confer distinct chemical reactivity and potential applications that are not observed in simpler compounds. The combination of sulfanyl, oxa, and triaza groups provides a versatile platform for the development of new materials and bioactive molecules.

Properties

Molecular Formula

C19H23N3OS2

Molecular Weight

373.5 g/mol

IUPAC Name

5,5-dimethyl-15-pentylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

InChI

InChI=1S/C19H23N3OS2/c1-4-5-6-7-24-18-16-15(20-11-21-18)13-8-12-10-23-19(2,3)9-14(12)22-17(13)25-16/h8,11H,4-7,9-10H2,1-3H3

InChI Key

WCKUNBAJJIEAGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C

Origin of Product

United States

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